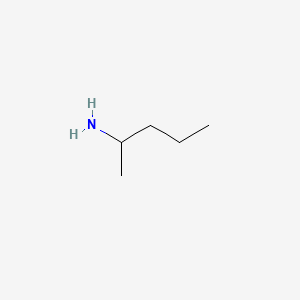

2-Aminopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6367. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIPFLJVCPEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870715 | |

| Record name | 2-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63493-28-7, 41444-43-3, 625-30-9 | |

| Record name | 2-Pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63493-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Pentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063493287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-pentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH0285API3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminopentane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentane (B145832), also known as pentan-2-amine, is a primary aliphatic amine with significant applications in organic synthesis and as a building block for more complex molecules. Its chemical properties, reactivity, and potential biological activity make it a compound of interest in various fields, including pharmaceutical development and chemical manufacturing. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological context.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | pentan-2-amine |

| Synonyms | 1-Methylbutylamine, 2-Pentylamine, sec-Amylamine |

| CAS Number | 63493-28-7[1][2][3] |

| Molecular Formula | C₅H₁₃N[1][3] |

| Molecular Weight | 87.16 g/mol [1][3] |

| Chemical Structure | CH₃CH(NH₂)CH₂CH₂CH₃[2] |

| Canonical SMILES | CCCC(C)N[1] |

| InChI | InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3[1] |

| InChIKey | IGEIPFLJVCPEKU-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Odor | Strong, ammonia-like | [4] |

| Boiling Point | 90.5-91.5 °C | [5][6][7] |

| Melting Point | 32-34 °C | [6] |

| Density | 0.736 g/mL at 25 °C | [5][7] |

| Solubility in Water | Soluble | [4] |

| pKa (Predicted) | 11.04 ± 0.35 | [4][6] |

| Refractive Index (n20/D) | 1.4020 | [5][6][7] |

Table 3: Safety Information for this compound

| Property | Value | Source |

| Flash Point | 35 °C (95 °F) - closed cup | [2][6] |

| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [2] |

| Signal Word | Danger | [2] |

| GHS Pictograms | GHS02 (Flame), GHS05 (Corrosion) | [8] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid amine like this compound can be determined using several methods, with the choice depending on the sample volume available.

-

Distillation Method (for larger volumes): A simple distillation apparatus is set up. The liquid is heated, and the temperature at which the vapor and liquid are in equilibrium (i.e., the temperature at which the bulk of the material distills) is recorded as the boiling point.

-

Thiele Tube Method (for smaller volumes): A small sample is placed in a fusion tube, which is attached to a thermometer. An inverted capillary tube is placed in the fusion tube. The apparatus is heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube.

Caption: Workflow for Boiling Point Determination.

Determination of pKa

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

References

- 1. This compound(625-30-9) 13C NMR [m.chemicalbook.com]

- 2. Buy this compound | 625-30-9 [smolecule.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound(625-30-9) 1H NMR spectrum [chemicalbook.com]

- 5. Effect of chain length of aliphatic amines on histamine potentiation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound(625-30-9) IR Spectrum [m.chemicalbook.com]

- 7. This compound(63493-28-7) 1H NMR [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis of 2-Aminopentane: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for 2-aminopentane (B145832), a vital amine intermediate in the pharmaceutical and fine chemical industries. This document details various synthetic methodologies, including reaction mechanisms, experimental protocols, and quantitative data to facilitate comparison and application in research and development.

Reductive Amination of 2-Pentanone

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. In the case of this compound, the precursor is 2-pentanone. This process can be carried out directly in a one-pot reaction or indirectly by isolating the intermediate imine.

Mechanism: The reaction proceeds through the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-pentanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion). Subsequent reduction of the imine, typically with a hydride reducing agent, yields the final this compound product.[1][2] The overall transformation converts the C=O bond to a C-N bond.

Experimental Protocol (One-Pot Direct Reductive Amination): [3]

-

To a solution of 2-pentanone (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695), add a source of ammonia, like ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (excess, typically 5-10 equivalents).

-

Adjust the pH of the mixture to a slightly acidic range (pH 6-7) using acetic acid to facilitate imine formation.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the ketone.[2][4]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction by carefully adding an aqueous solution of sodium carbonate or sodium hydroxide (B78521) until the solution is basic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[5][6] When applied to 2-pentanone, it provides a direct route to this compound, typically through an N-formyl intermediate.

Mechanism: The reaction can proceed via two primary pathways depending on the reagents used. With ammonium formate (B1220265), thermal decomposition generates ammonia and formic acid. Ammonia reacts with 2-pentanone to form an iminium ion, which is then reduced by formate.[6][7] Alternatively, using formamide, a nucleophilic attack on the carbonyl group leads to a hemiaminal, which dehydrates and is subsequently reduced by formic acid (formed in situ) to an N-formyl intermediate. This intermediate is then hydrolyzed to yield this compound.[5][7]

Experimental Protocol: [8]

-

In a round-bottom flask equipped with a reflux condenser, combine 2-pentanone (1.0 equivalent) with an excess of ammonium formate (3-5 equivalents).

-

Heat the mixture to a temperature of 160-180 °C and maintain it for several hours (typically 4-8 hours).

-

After cooling, add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.

-

Heat the mixture under reflux for several hours to hydrolyze the N-formyl intermediate.

-

After cooling, make the solution strongly basic with a concentrated sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation.

Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct amination.[9] For the synthesis of this compound, the starting material would be a 2-halopentane, such as 2-bromopentane (B28208).

Mechanism: The synthesis begins with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide, to form the nucleophilic potassium phthalimide. This phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with 2-bromopentane to form N-(pentan-2-yl)phthalimide. The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine (B178648) (Ing-Manske procedure) or through acidic or basic hydrolysis, to release the primary amine, this compound.[9][10]

Experimental Protocol: [11]

-

In a round-bottom flask, dissolve phthalimide (1.0 equivalent) in ethanol and add a solution of potassium hydroxide (1.0 equivalent) in ethanol to form potassium phthalimide.

-

Add 2-bromopentane (1.0 equivalent) to the reaction mixture and heat under reflux for several hours.

-

After the reaction is complete (monitored by TLC), cool the mixture and add hydrazine hydrate (B1144303) (1.2 equivalents).

-

Heat the mixture under reflux for 1-2 hours, during which a precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture, add dilute hydrochloric acid, and filter off the precipitate.

-

Make the filtrate basic with a sodium hydroxide solution.

-

Extract the liberated this compound with diethyl ether.

-

Dry the ethereal solution over anhydrous potassium carbonate, filter, and remove the ether by distillation.

-

Purify the this compound by fractional distillation.

Other Synthetic Pathways

Several other classical and modern methods can be adapted for the synthesis of this compound.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. To synthesize this compound, the starting material would be 2-methylbutanamide.

Mechanism: The amide is treated with bromine and a strong base to form an N-bromoamide intermediate. Further deprotonation leads to a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate. Hydrolysis of the isocyanate yields the primary amine and carbon dioxide.

Ritter Reaction

The Ritter reaction involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[12] For this compound, one could start with 2-pentene (B8815676) or 2-pentanol (B3026449) and a nitrile like hydrogen cyanide or acetonitrile.

Mechanism: The strong acid protonates the alkene or alcohol, leading to the formation of a stable carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Hydration of the nitrilium ion gives an N-substituted amide, which upon hydrolysis yields the amine.[12]

Reduction of 2-Nitropentane (B3052827)

This compound can also be synthesized by the reduction of 2-nitropentane. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[13]

Amination of 2-Chloropentane (B1584031)

Direct amination of 2-chloropentane with ammonia can produce this compound. However, this method often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation and is generally less preferred for the clean synthesis of primary amines.[13]

Quantitative Data Summary

The following table summarizes the quantitative data for various synthesis methods of this compound, providing a basis for comparison.

| Synthesis Pathway | Starting Material(s) | Reagents & Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| Reductive Amination | 2-Pentanone, Ammonia | NaBH₃CN, Acetic Acid | Room Temp. | Ambient | 12-24 | 70-90 |

| Leuckart-Wallach | 2-Pentanone, Ammonium Formate | - | 160-180 | Ambient | 4-8 | 60-80 |

| Gabriel Synthesis | 2-Bromopentane, Phthalimide | KOH, Hydrazine Hydrate | Reflux | Ambient | 4-6 | 70-85 |

| Hofmann Rearrangement | 2-Methylbutanamide | Br₂, NaOH | Varies | Ambient | Varies | Moderate |

| Ritter Reaction | 2-Pentanol, Acetonitrile | H₂SO₄ | Varies | Ambient | Varies | Moderate |

| Reduction of 2-Nitropentane | 2-Nitropentane | H₂, Pd/C or Raney Ni | Room Temp. | 1-5 | 2-6 | High |

| Amination of 2-Chloropentane | 2-Chloropentane, Ammonia | - | High | High | Varies | Low-Moderate (Mixture) |

Note: The yields and reaction conditions are approximate and can vary based on the specific experimental setup and scale.

Conclusion

This guide has outlined the primary synthetic routes to this compound, providing detailed mechanisms, experimental protocols, and comparative quantitative data. The choice of a particular method will depend on factors such as the availability of starting materials, desired purity, scalability, and the specific requirements of the research or development project. Reductive amination and Gabriel synthesis are often favored for their high yields and selectivity in producing the primary amine. The Leuckart-Wallach reaction offers a classical alternative, while other methods like the Hofmann rearrangement and Ritter reaction provide additional synthetic strategies. For industrial-scale production, catalytic processes such as the reduction of 2-nitropentane or direct catalytic amination of 2-pentanol are also highly relevant.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. perlego.com [perlego.com]

- 12. Ritter Reaction [organic-chemistry.org]

- 13. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

Spectroscopic Analysis of 2-Aminopentane: A Technical Guide

Introduction

2-Aminopentane (B145832), also known as 1-methylbutylamine, is a primary aliphatic amine with the chemical formula C₅H₁₃N. As a versatile chemical intermediate, its structural elucidation and purity assessment are critical in research and industrial applications. This technical guide provides an in-depth overview of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details experimental protocols for data acquisition and presents the quantitative data in a clear, tabular format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 90 MHz.[1]

| Assignment (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C5) | 0.92 | Triplet | 3H |

| CH₃ (C1) | 1.05 | Doublet | 3H |

| CH₂ (C4) | 1.26 | Multiplet | 2H |

| CH₂ (C3) | 1.36 - 1.24 | Multiplet | 2H |

| NH₂ | 1.26 (overlaps with C4) | Singlet (broad) | 2H |

| CH (C2) | 2.88 | Multiplet | 1H |

Note: The broad singlet of the amine protons (NH₂) is characteristic and its chemical shift can vary with concentration and solvent.[2] The signal may also overlap with alkyl proton signals.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The following are predicted chemical shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | 23.6 |

| C2 (CH) | 48.7 |

| C3 (CH₂) | 41.6 |

| C4 (CH₂) | 20.3 |

| C5 (CH₃) | 14.1 |

Note: These are computationally predicted values and may differ slightly from experimental results. The carbon attached to the electronegative nitrogen atom (C2) is the most downfield-shifted among the sp³ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For a liquid sample like this compound, the spectrum is typically recorded from a neat thin film.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3400 | Medium (two peaks for primary amine) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| C-H Bend (Methyl & Methylene) | 1365 - 1480 | Medium |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium-Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Note: The presence of two bands in the N-H stretching region is a definitive characteristic of a primary amine (R-NH₂).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular weight is 87.16 g/mol .[1]

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 87 | ~1 | [C₅H₁₃N]⁺ (Molecular Ion, M⁺) |

| 72 | 5.2 | [M - CH₃]⁺ |

| 58 | ~1 | [M - C₂H₅]⁺ |

| 44 | 100.0 | [CH₃CH=NH₂]⁺ (Base Peak) |

| 30 | 11.0 | [CH₂=NH₂]⁺ |

Note: The base peak at m/z = 44 is characteristic of primary amines and results from the alpha-cleavage of the C-C bond adjacent to the C-N bond, a stable iminium ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a higher concentration is needed; dissolve 50-100 mg of the sample in the same amount of solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), for chemical shift referencing. Alternatively, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

"Shim" the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

-

Acquire the spectrum using standard parameters. A typical ¹H NMR experiment might use a 30-90° pulse angle with 8-16 scans and an acquisition time of 2-4 seconds. For ¹³C NMR, more scans are required to achieve a good signal-to-noise ratio.

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Ensure there are no air bubbles.

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Acquire the sample spectrum. The instrument passes a beam of IR radiation through the sample and records the frequencies at which radiation is absorbed.

-

-

Post-Analysis :

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and return them to a desiccator for storage. Do not use water, as the salt plates are water-soluble.

-

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane). The concentration should be in the low ppm range (e.g., 1-10 ppm).

-

-

Data Acquisition (GC-MS) :

-

Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the prepared solution into the GC system. The volatile amine is separated from the solvent and other potential impurities on a capillary column (e.g., a DB-5 column). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to ensure all components elute.

-

Ionization (MS) : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. In the source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a positively charged molecular ion (M⁺).

-

Mass Analysis : The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions. These ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation using these spectroscopic techniques can be visualized as follows.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 2-Aminopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentane (B145832), a chiral primary amine, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a stereocenter at the second carbon atom, gives rise to two non-superimposable mirror images: (R)-2-aminopentane and (S)-2-aminopentane. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and separation of this compound enantiomers, with a focus on their relevance in drug development.

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound share identical physical properties in an achiral environment, such as boiling point, density, and refractive index. However, they exhibit distinct behavior when interacting with plane-polarized light, a property known as optical activity.

| Property | Racemic this compound | (S)-(+)-2-Aminopentane | (R)-(-)-2-Aminopentane | Source(s) |

| Molecular Formula | C₅H₁₃N | C₅H₁₃N | C₅H₁₃N | [1] |

| Molecular Weight | 87.16 g/mol | 87.16 g/mol | 87.16 g/mol | [1] |

| Boiling Point | 90.5-91.5 °C | ~91 °C | ~91 °C | [1] |

| Density (at 25 °C) | 0.736 g/mL | Not specified | Not specified | [1] |

| Refractive Index (n20/D) | 1.4020 | Not specified | Not specified | [1] |

| Specific Rotation ([α]D) | 0° | +8.5° (c=1, H₂O) | -8.5° (inferred) | [2] |

Note: The specific rotation of (R)-(-)-2-aminopentane is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer, a fundamental property of enantiomers.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound is crucial for its application in the synthesis of chiral drugs. Several strategies have been developed, broadly categorized as enantioselective synthesis and resolution of racemic mixtures.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly from a prochiral starting material.

A common method for synthesizing this compound is the reductive amination of 2-pentanone.[3] To achieve enantioselectivity, this reaction can be carried out using a chiral catalyst or a chiral auxiliary.

-

Using Chiral Catalysts: Asymmetric hydrogenation of the intermediate imine formed from 2-pentanone and ammonia (B1221849) can be achieved using transition metal catalysts complexed with chiral ligands. While specific catalysts for this compound are not extensively reported, this is a widely used strategy for chiral amine synthesis.

-

Using Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom to form a chiral imine or enamine, which then undergoes a diastereoselective reduction. Subsequent removal of the auxiliary yields the enantiomerically enriched amine.

Enzymes offer a highly selective and environmentally friendly route to chiral amines. Transaminases (TAs) are particularly useful for the asymmetric synthesis of amines from ketones. An (R)- or (S)-selective transaminase can be used to convert 2-pentanone to the corresponding enantiomer of this compound with high enantiomeric excess.[3]

Resolution of Racemic this compound

Resolution involves the separation of a racemic mixture into its constituent enantiomers.

This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. (R,R)-(+)-tartaric acid is a commonly used resolving agent for racemic amines.[4][5]

Logical Workflow for Diastereomeric Salt Resolution:

Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.

Experimental Protocols

Chiral Resolution of Racemic this compound using (R,R)-(+)-Tartaric Acid (Generalized Protocol)

This protocol is based on the general principles of diastereomeric salt resolution and may require optimization for specific laboratory conditions.[5][6]

-

Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Addition of Resolving Agent: Add a solution of 0.5 equivalents of (R,R)-(+)-tartaric acid in the same solvent to the amine solution. The formation of a precipitate may be observed.

-

Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by polarimetry of the mother liquor.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the salt dissolves and the free amine separates as an oily layer.

-

Extraction: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by measuring its specific rotation. The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving separation.

General Method Development Strategy:

Caption: A general workflow for developing a chiral HPLC method for this compound enantiomers.

Exemplary Chiral HPLC Conditions (for method development):

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), is a good starting point for screening.[7]

-

Mobile Phase:

-

Normal Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 hexane:isopropanol).[7]

-

Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic modifier like acetonitrile (B52724) or methanol.

-

-

Additives: For basic analytes like this compound, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically suitable for aliphatic amines.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common for analytical separations.

-

Temperature: The column temperature can be varied (e.g., 10-40 °C) to optimize selectivity.

Role in Drug Development and Biological Activity

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals.[1] The specific stereochemistry of these amines is often critical for their biological activity, as they interact with chiral biological targets such as enzymes and receptors.[8]

While specific commercial drugs directly synthesized from this compound are not widely documented in the public domain, its potential as a chiral intermediate is significant. It can be used to introduce a specific stereocenter into a larger, more complex molecule, thereby influencing its pharmacological properties.[1][9]

The biological activity of this compound enantiomers themselves is not extensively studied. However, related chiral amines have shown a range of biological effects, including acting as neurotransmitter analogues or modulators.[1][10] For instance, research on 4-aminopentanoic acid, a related compound, has shown enantiomer-specific effects in the brain, with the (R)-enantiomer potentially acting as a false neurotransmitter of GABA.[10] This suggests that the enantiomers of this compound could also exhibit differential interactions with neurological targets.

Conceptual Signaling Pathway Interaction:

Caption: A conceptual diagram illustrating the differential interaction of this compound enantiomers with a chiral biological target.

The development of antiviral agents is another area where chiral amines play a crucial role. While there are no specific reports on the use of this compound in antiviral drug synthesis, the general importance of chiral amines in this field is well-established.[3]

Conclusion

The chirality of this compound is a critical factor that defines its potential applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. While methods for its enantioselective synthesis and resolution are established in principle, detailed and optimized protocols are often proprietary or require further development. A significant knowledge gap exists regarding the specific biological activities of the individual (R) and (S) enantiomers. Further research into the pharmacological and toxicological profiles of each enantiomer is warranted to fully unlock the potential of this versatile chiral building block in drug discovery and development. This guide serves as a foundational resource for researchers and scientists, highlighting the key stereochemical aspects of this compound and providing a framework for its synthesis, separation, and potential biological investigation.

References

- 1. Buy this compound | 625-30-9 [smolecule.com]

- 2. amherst.edu [amherst.edu]

- 3. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols by Cu-Catalyzed Enantioselective Reductive Couplings with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Aminopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminopentane (B145832), a primary aliphatic amine, in a range of common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility predictions based on fundamental chemical principles and provides detailed experimental protocols for determining precise solubility values.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility profile is determined by the interplay of its polar amino group (-NH₂) and its nonpolar pentyl chain (C₅H₁₁-). The amino group is capable of hydrogen bonding, dipole-dipole interactions, and London dispersion forces, while the alkyl chain primarily interacts through London dispersion forces.

Predicted Solubility of this compound in Organic Solvents

The following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in various classes of organic solvents. These predictions are based on general principles of chemical interactions.[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible/Very Soluble | The polar -OH group of alcohols can act as a hydrogen bond donor and acceptor, similar to the -NH₂ group of this compound. The alkyl chains also allow for van der Waals interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble [3] | Ethers are polar aprotic solvents. The oxygen atom in the ether can act as a hydrogen bond acceptor for the N-H protons of this compound. The alkyl groups of both molecules allow for favorable London dispersion forces. |

| Esters | Ethyl Acetate | Soluble | Esters are polar aprotic solvents. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors. The overall polarity is compatible with the amine. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Ketones possess a polar carbonyl group (C=O) where the oxygen can act as a hydrogen bond acceptor for the amine's protons. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | These are nonpolar solvents. While the pentyl chain of this compound can interact favorably via London dispersion forces, the polar amino group is less compatible, potentially limiting solubility. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are weakly polar. They can interact with the dipole of the C-N bond and the amino group. The nonpolar parts of the molecules can interact via dispersion forces. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are common methods used in research and pharmaceutical development.

Equilibrium Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer in a temperature-controlled bath. The equilibration time should be sufficient to ensure that the solution is saturated (typically 24-72 hours).

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for a sufficient period to allow the undissolved solute to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A common and effective method for volatile amines. A calibration curve is prepared using standard solutions of this compound in the same solvent.

-

High-Performance Liquid Chromatography (HPLC): Can be used after derivatization of the amine if it lacks a suitable chromophore.

-

Titration: Acid-base titration can be used to determine the concentration of the amine.

-

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Polythermal Method (Visual Method)

This method is useful for determining the temperature dependence of solubility.

Methodology:

-

Preparation of a Mixture of Known Composition: Prepare a series of mixtures of this compound and the solvent with precisely known compositions in sealed glass ampoules or tubes.

-

Heating: Slowly heat the mixtures in a temperature-controlled bath with constant agitation.

-

Observation: Visually observe the temperature at which the last solid particle of this compound dissolves. This temperature is the saturation temperature for that specific composition.

-

Cooling: Subsequently, the clear solution is slowly cooled, and the temperature at which the first crystals appear is recorded.

-

Data Analysis: The solubility at different temperatures is determined from the compositions of the various mixtures and their corresponding saturation temperatures.

Visualizing Solubility Principles and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes involved in understanding and determining the solubility of this compound.

Caption: A logical workflow for the prediction and experimental determination of amine solubility.

Caption: Intermolecular forces influencing this compound's solubility in different solvent types.

Conclusion

References

Thermochemical Properties of 2-Aminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-aminopentane (B145832). The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a visual representation of a typical experimental workflow.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound. The data has been compiled from critically evaluated sources to ensure accuracy and reliability for scientific applications.

Table 1: Enthalpy Data for 2-Pentanamine

| Temperature (K) | Enthalpy (Liquid, in equilibrium with Gas) (kJ/mol) | Enthalpy (Ideal Gas) (kJ/mol) |

| 250 | -20.662 | 26.311 |

| 298.15 | -14.168 | 38.332 |

| 300 | -13.881 | 38.802 |

| 350 | -6.4404 | 52.029 |

| 400 | 1.5463 | 66.059 |

| 450 | 10.053 | 80.771 |

| 500 | 19.091 | 96.062 |

| 528.514 | 24.582 | 105.15 |

Data sourced from NIST/TRC Web Thermo Tables (WTT).[1]

Table 2: Other Physical and Thermochemical Properties

| Property | Value | Source |

| Enthalpy of Vaporization | 33.25 kJ/mol | [2] |

| Boiling Point | 90.5-91.5 °C (lit.) | [3][4] |

| Density | 0.736 g/mL at 25 °C (lit.) | [3][4] |

| Molar Mass | 87.16 g/mol | [2][3][5] |

| Flash Point | 35 °C (closed cup) | |

| Vapor Pressure | 51.1 mmHg at 25°C | [2][3] |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds such as this compound relies on precise experimental techniques. The primary methods employed are calorimetry for enthalpy and heat capacity measurements, and spectroscopic analysis for entropy calculations.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[6][7]

Experimental Procedure:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel container, known as the "bomb."

-

Pressurization: The bomb is filled with pure oxygen at a high pressure (typically 20-30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample. The enthalpy of formation can then be derived using Hess's law.

Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[8]

Experimental Procedure:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over the desired temperature range.

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the heat capacity of the this compound at various temperatures.

Standard Entropy: Spectroscopic and Calorimetric Methods

The standard entropy of a substance can be determined through a combination of calorimetric measurements and statistical mechanics calculations based on spectroscopic data.

-

Calorimetric Method: This involves measuring the heat capacity of the substance from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating the heat capacity divided by the temperature over this range, accounting for the entropies of any phase transitions.

-

Spectroscopic Method: Molecular constants obtained from spectroscopic techniques (such as infrared and Raman spectroscopy) are used to calculate the translational, rotational, and vibrational contributions to the entropy based on statistical mechanics principles.[9][10] For many molecules, the values obtained from calorimetric and spectroscopic methods are in good agreement.[9][10]

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key thermochemical properties of a compound like this compound.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 625-30-9 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. monash.edu [monash.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Calculations for 2-Aminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-aminopentane (B145832). As a chiral amine, understanding the conformational landscape and electronic properties of this compound is crucial for its potential applications in organic synthesis and medicinal chemistry. This document outlines the theoretical background, computational methodologies, and expected data from such studies, serving as a resource for researchers employing computational chemistry in their work.

Introduction to Quantum Chemical Calculations for this compound

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into molecular structure, stability, and reactivity.[1][2] For a molecule like this compound, which possesses conformational flexibility due to the rotation around its single bonds, these methods can elucidate the relative energies of different conformers, predict spectroscopic properties, and inform on its potential interactions with biological targets. Computational approaches such as Density Functional Theory (DFT) are frequently employed to model reaction mechanisms and predict outcomes at a molecular level.[1]

This guide will walk through the typical workflow for a computational study of this compound, from initial conformational analysis to the calculation of various molecular properties.

Conformational Analysis

A critical first step in the computational study of a flexible molecule like this compound is a thorough conformational analysis.[3] This process aims to identify the low-energy conformations, or rotamers, that the molecule is most likely to adopt. The relative stability of these conformers is influenced by steric and electronic effects, such as gauche interactions and intramolecular hydrogen bonding.[4]

Experimental Protocol: Conformational Search

A common methodology for exploring the conformational space of a molecule like this compound is as follows:

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

-

Force Field-Based Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method generates a large number of possible conformations.

-

Semi-Empirical Pre-Optimization: The unique conformers identified in the previous step are then optimized using a faster semi-empirical method (e.g., GFN2-xTB). This step refines the geometries and provides a better initial ranking of their relative energies.

-

DFT Optimization: The lowest energy conformers from the semi-empirical calculations (typically those within a 10-15 kJ/mol window of the global minimum) are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT).[5]

Density Functional Theory (DFT) Calculations

DFT is a popular quantum chemical method that offers a good balance between accuracy and computational cost, making it well-suited for studying molecules of the size of this compound.[6]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Method Selection: A functional and basis set are chosen. A common choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d,p) or a more modern functional with dispersion corrections (e.g., B3LYP-D3) and a larger basis set for higher accuracy.[7][8]

-

Geometry Optimization: The geometries of the selected conformers are optimized to find the stationary points on the potential energy surface.

-

Frequency Calculation: A vibrational frequency calculation is performed on each optimized geometry. This serves two purposes: to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Data Presentation: Optimized Geometries and Energies

The results of the DFT calculations are typically summarized in tables for easy comparison.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kJ/mol) | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

| 1 (Global Minimum) | 0.00 | 0.00 | 0.00 |

| 2 | 2.51 | 2.45 | 2.68 |

| 3 | 4.89 | 4.78 | 5.12 |

| 4 | 7.12 | 7.01 | 7.45 |

Note: The data presented in this table is illustrative and represents typical results for a conformational analysis of a small organic molecule.

Table 2: Selected Geometric Parameters of the Global Minimum Conformer

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.53 Å |

| C2-N | 1.47 Å | |

| C2-C3 | 1.54 Å | |

| Bond Angle | C1-C2-C3 | 112.5° |

| C3-C2-N | 110.8° | |

| Dihedral Angle | C1-C2-C3-C4 | 178.5° (anti) |

| N-C2-C3-C4 | -62.1° (gauche) |

Note: These values are representative and would be obtained from the output of the DFT geometry optimization.

Visualization of Computational Workflows and Concepts

Diagrams are essential for visualizing the logical flow of a computational study and the relationships between different concepts.

Caption: Computational workflow for the quantum chemical study of this compound.

Caption: Relationship between staggered and eclipsed conformers of this compound.

Calculated Properties

Beyond geometry and energetics, quantum chemical calculations can predict a range of other properties that are valuable for characterizing this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. This can be compared with experimental spectra to help assign vibrational modes to specific molecular motions.

Table 3: Selected Calculated Vibrational Frequencies for the Global Minimum Conformer

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 3450 | 25.3 | N-H symmetric stretch |

| 3380 | 21.8 | N-H asymmetric stretch |

| 2965 | 110.5 | C-H stretch (methyl) |

| 2930 | 95.2 | C-H stretch (methylene) |

| 1610 | 45.1 | N-H scissoring |

| 1460 | 60.7 | C-H bend |

Note: These are representative frequencies and intensities. A scaling factor is often applied to calculated frequencies to better match experimental values.

Electronic Properties

DFT calculations also provide information about the electronic structure of the molecule.

Table 4: Calculated Electronic Properties

| Property | Value |

| Dipole Moment | 1.35 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: These values are illustrative and depend on the chosen level of theory.

Caption: Derivation of electronic properties from a DFT calculation.

Conclusion

This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound. By following a systematic workflow of conformational analysis followed by DFT calculations, researchers can obtain valuable data on the geometric, thermodynamic, and electronic properties of this molecule. This information is crucial for understanding its intrinsic properties and for guiding its application in various fields of chemical research and development. The methodologies and data presentation formats described herein provide a framework for rigorous and reproducible computational studies.

References

- 1. This compound | 63493-28-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. Conformational Analysis [dunbrack.fccc.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. arxiv.org [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Aminopentane: A Historical and Technical Guide to its Discovery

For Immediate Release

This technical guide delves into the historical context surrounding the discovery of 2-aminopentane (B145832), a primary aliphatic amine of significant interest to researchers, scientists, and drug development professionals. While the precise moment of its first synthesis is not definitively documented in readily available historical records, this paper reconstructs the likely scientific landscape and the chemical methodologies that would have paved the way for its initial preparation in the late 19th or early 20th century.

The foundational work on amines by August Wilhelm von Hofmann in the mid-19th century laid the theoretical groundwork for the classification and synthesis of this entire class of organic compounds.[1] Early methods for the preparation of amines, such as the reductive amination of nitriles or nitro compounds, were among the first plausible routes to synthesizing this compound.[1] However, these initial techniques often presented challenges in terms of yield and the formation of side products.

Several key named reactions, developed in the late 19th and early 20th centuries, represent the most probable avenues through which this compound was first synthesized. These include:

-

The Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann, this reaction converts a primary amide into a primary amine with one fewer carbon atom. The conceptual application of this reaction to produce this compound would involve the rearrangement of valeramide.

-

The Leuckart Reaction: First described by Rudolf Leuckart in 1885, this method involves the reductive amination of aldehydes or ketones using formic acid or its derivatives.[2] The synthesis of this compound via this route would start from 2-pentanone.

-

Reductive Amination of Ketones: A more general and widely applicable method, the reductive amination of 2-pentanone would yield this compound.[3] Early reducing agents for this transformation would have included sodium amalgam or catalytic hydrogenation.

While a specific "discovery" paper for this compound has not been identified, the collective advancement of organic synthesis during this period provides a clear picture of how its preparation became feasible.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Boiling Point | 90.5-91.5 °C |

| Density | 0.736 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4020 |

Plausible Historical Synthetic Protocols

Given the historical context, the following are detailed, conceptual experimental protocols for the synthesis of this compound using methods available to chemists of that era.

The Leuckart Reaction from 2-Pentanone

This protocol is based on the established principles of the Leuckart reaction, a powerful tool for amine synthesis from carbonyl compounds.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-pentanone (1 mole) and a significant excess of ammonium (B1175870) formate (B1220265) (3-5 moles) is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated in an oil bath to a temperature of 160-185°C for 8-12 hours. The reaction proceeds with the evolution of carbon dioxide.

-

Hydrolysis: After cooling, the reaction mixture is treated with a concentrated solution of hydrochloric acid and refluxed for several hours to hydrolyze the intermediate formamide.

-

Workup: The acidic solution is cooled and made strongly alkaline with a concentrated solution of sodium hydroxide (B78521).

-

Isolation: The liberated this compound is then separated by steam distillation or solvent extraction.

-

Purification: The crude amine is dried over solid potassium hydroxide and purified by fractional distillation.

Hofmann Rearrangement of Valeramide

This protocol outlines the synthesis of this compound via the degradation of valeramide, a classic application of the Hofmann rearrangement.

Experimental Protocol:

-

Preparation of Hypobromite (B1234621) Solution: A solution of sodium hypobromite is prepared in situ by slowly adding bromine (1 mole) to a cold, stirred solution of sodium hydroxide (4 moles) in water.

-

Amide Addition: Valeramide (1 mole) is then added to the chilled hypobromite solution.

-

Rearrangement: The mixture is gently warmed to facilitate the rearrangement of the N-bromovaleramide intermediate to the corresponding isocyanate.

-

Hydrolysis and Isolation: The reaction mixture is then distilled to collect the this compound as it is formed and hydrolyzed.

-

Purification: The distillate is collected in dilute hydrochloric acid. The acidic solution is then made alkaline, and the amine is extracted with a suitable solvent (e.g., diethyl ether). The solvent is removed, and the remaining this compound is purified by distillation.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the plausible historical synthetic pathways for this compound.

Caption: A simplified workflow of the Leuckart reaction for the synthesis of this compound.

Caption: A conceptual workflow of the Hofmann rearrangement for the synthesis of this compound.

Conclusion

While the exact historical moment of the first synthesis of this compound remains to be pinpointed from primary literature, the established principles of organic chemistry from the late 19th and early 20th centuries provide a robust framework for understanding its discovery. The development of powerful synthetic methods such as the Leuckart reaction and the Hofmann rearrangement by pioneering chemists of the era undoubtedly enabled the creation of this and many other fundamental organic molecules, paving the way for their subsequent study and application in science and industry. Further archival research into the chemical literature of this period may yet uncover the seminal publication that first described the synthesis of this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to Emerging Research Areas for 2-Aminopentane Derivatives

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining promising avenues of investigation into the derivatives of 2-aminopentane (B145832). This document collates existing knowledge and proposes novel research directions, providing a foundational resource for the exploration of this versatile chemical scaffold in medicinal chemistry.

Introduction

This compound, a primary amine with a simple aliphatic structure, serves as a valuable and versatile building block in organic synthesis.[1] Its derivatives have garnered increasing interest in the field of medicinal chemistry due to their potential to interact with a variety of biological targets, including enzymes, ion channels, and receptors.[1] This guide explores key research areas for the development of novel this compound derivatives with potential therapeutic applications, focusing on synthetic strategies, pharmacological evaluation, and future research directions.

Synthetic Strategies: Expanding the Chemical Space

The synthesis of diverse this compound derivatives is crucial for exploring their structure-activity relationships (SAR). Several established methods for amine synthesis can be adapted and optimized for this purpose.

Reductive Amination

A highly versatile method for the synthesis of N-substituted this compound derivatives involves the reductive amination of 2-pentanone. This one-pot reaction combines 2-pentanone with a primary or secondary amine in the presence of a reducing agent to yield the corresponding secondary or tertiary amine derivative of this compound.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of 2-pentanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine/enamine formation.

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired N-substituted this compound derivative.

N-Acylation and N-Sulfonylation

The primary amino group of this compound provides a reactive handle for the synthesis of a wide array of amide and sulfonamide derivatives. These functional groups can modulate the physicochemical properties of the parent molecule and introduce new points of interaction with biological targets.

Experimental Protocol: General Procedure for N-Acylation

-

To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, pyridine) (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C is added the desired acyl chloride or anhydride (B1165640) (1.1 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting amide derivative is purified by recrystallization or column chromatography.

A similar protocol can be followed for N-sulfonylation using a sulfonyl chloride.

Chemo-enzymatic Synthesis

For the stereoselective synthesis of chiral this compound derivatives, chemo-enzymatic approaches offer a powerful strategy. The use of enzymes, such as transaminases, can facilitate the asymmetric amination of a ketone precursor, leading to the formation of a specific enantiomer.[2]

dot

References

A Technical Guide to the Biological Activity Screening of 2-Aminopentane Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentane (B145832), also known as 1-methylbutylamine, is a chiral primary amine that serves as a versatile building block in synthetic chemistry. Its simple, modifiable scaffold makes it an attractive starting point for the development of novel bioactive compounds. By creating analogs of this compound, researchers can explore a vast chemical space to identify molecules with therapeutic potential across various domains, including neuroscience, virology, and oncology. The screening process for these analogs is a systematic endeavor, beginning with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies. This guide provides an in-depth overview of the core methodologies, data interpretation, and strategic workflows essential for the successful biological activity screening of this compound analogs.

The Screening Workflow: From Synthesis to In Vivo Validation

The journey from a synthesized analog to a potential drug candidate follows a structured, multi-stage screening cascade. This process is designed to efficiently identify promising compounds while progressively filtering out those with undesirable properties, such as low potency or high toxicity.

Figure 1. General workflow for screening this compound analogs.

Key Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable screening data. Below are methodologies for key assays commonly employed in the evaluation of small molecule libraries.

Receptor Binding Affinity: Radioligand Binding Assay

This assay quantifies the ability of an analog to displace a known radiolabeled ligand from its receptor, providing a measure of binding affinity (Kᵢ).[1][2]

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test analog. The amount of receptor-bound radioactivity is measured, and the concentration of the analog that displaces 50% of the radioligand (IC₅₀) is determined.